Hydriodic acid
Overview
Description
Hydrogen iodide is a diatomic molecule and a hydrogen halide with the chemical formula HI. It is a colorless gas under standard conditions and is known for its strong acidic properties when dissolved in water, forming hydroiodic acid. Hydrogen iodide is highly soluble in water, and its aqueous solutions are commonly used in various chemical processes .
Mechanism of Action
Target of Action
Hydriodic acid (HI), an aqueous solution of hydrogen iodide, is a strong acid that is ionized completely in an aqueous solution . It primarily targets molecules with double bonds, such as alkenes, and molecules with ether bonds .
Mode of Action
This compound interacts with its targets through a process known as acid-base reaction. In the presence of a base, it donates a proton (H+) to form iodide ions (I-) and the corresponding conjugate base . When reacting with alkenes, it adds across the double bond to form alkyl iodides . It can also act as a reducing agent, for example, in the reduction of aromatic nitro compounds to anilines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of double bonds and ether bonds. This can lead to the formation of alkyl iodides and the reduction of aromatic nitro compounds to anilines . These reactions can significantly alter the structure and function of the target molecules, leading to downstream effects on various biochemical processes.
Pharmacokinetics
Its metabolism likely involves reactions with various biological molecules, and it may be excreted in the form of iodide ions .
Result of Action
The result of this compound’s action depends on the specific target molecule. For instance, when it reacts with alkenes, it forms alkyl iodides . When used as a reducing agent, it can convert aromatic nitro compounds into anilines . These reactions can lead to significant changes in the molecular and cellular environment.
Preparation Methods
Hydrogen iodide can be synthesized through several methods:
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Direct Synthesis: : Hydrogen iodide can be prepared by the direct combination of hydrogen gas and iodine vapor over a catalyst such as platinum or rhodium. This reaction is typically carried out at elevated temperatures: [ H_2 + I_2 \rightarrow 2HI ]
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Reaction with Hydrazine: : Another method involves the reaction of iodine with hydrazine, which also produces nitrogen gas: [ 2I_2 + N_2H_4 \rightarrow 4HI + N_2 ]
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Reduction of Iodine: : Hydrogen iodide can also be produced by reducing iodine with red phosphorus in the presence of water: [ I_2 + P + H_2O \rightarrow 2HI + H_3PO_4 ]
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Industrial Production: : Industrially, hydrogen iodide is often produced by the reaction of iodine with hydrogen sulfide or hydrazine. The resulting hydrogen iodide gas is then distilled to obtain a pure product .
Chemical Reactions Analysis
Hydrogen iodide undergoes various chemical reactions, including:
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Oxidation: : Hydrogen iodide can be oxidized to iodine by various oxidizing agents such as hydrogen peroxide: [ 2HI + H_2O_2 \rightarrow I_2 + 2H_2O ]
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Reduction: : Hydrogen iodide acts as a reducing agent and can reduce other compounds. For example, it can reduce sulfur dioxide to hydrogen sulfide: [ SO_2 + 6HI \rightarrow H_2S + 2H_2O + 3I_2 ]
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Substitution: : Hydrogen iodide can participate in substitution reactions, such as the conversion of alcohols to alkyl iodides: [ ROH + HI \rightarrow RI + H_2O ]
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Addition: : Hydrogen iodide can add to alkenes to form alkyl iodides: [ RCH=CH_2 + HI \rightarrow RCH_2CH_2I ]
Scientific Research Applications
Hydrogen iodide has numerous applications in scientific research and industry:
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Organic Synthesis: : It is widely used in organic synthesis for the preparation of alkyl iodides, which are important intermediates in various chemical reactions .
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Reducing Agent: : Hydrogen iodide is employed as a reducing agent in both organic and inorganic chemistry. It is particularly useful in the reduction of certain functional groups and in the synthesis of pharmaceuticals .
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Iodine Source: : Hydrogen iodide serves as a primary source of iodine in various chemical processes, including the production of iodine-containing compounds .
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Analytical Chemistry: : It is used in analytical chemistry for the determination of iodine and iodide concentrations in different samples .
Comparison with Similar Compounds
Hydrogen iodide is one of the hydrogen halides, which include hydrogen fluoride, hydrogen chloride, and hydrogen bromide. Compared to these compounds, hydrogen iodide has the following unique properties:
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Bond Strength: : The H-I bond is weaker than the H-F, H-Cl, and H-Br bonds, making hydrogen iodide more reactive and a stronger acid .
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Solubility: : Hydrogen iodide is exceptionally soluble in water, with one liter of water dissolving 425 liters of hydrogen iodide gas .
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Reducing Power: : Hydrogen iodide is a stronger reducing agent compared to hydrogen chloride and hydrogen bromide, making it more effective in certain chemical reductions .
Similar compounds include:
- Hydrogen fluoride (HF)
- Hydrogen chloride (HCl)
- Hydrogen bromide (HBr)
Each of these hydrogen halides has its own unique properties and applications, but hydrogen iodide stands out due to its strong acidic nature and reducing capabilities .
Properties
IUPAC Name |
iodane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
Record name | HYDRIODIC ACID | |
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Record name | HYDROGEN IODIDE, ANHYDROUS | |
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Record name | HYDROGEN IODIDE | |
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Record name | hydroiodic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2044349 | |
Record name | Hydrogen iodide | |
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Molecular Weight |
127.9124 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |
Record name | HYDRIODIC ACID | |
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Record name | HYDROGEN IODIDE, ANHYDROUS | |
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Record name | Hydriodic acid | |
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Record name | Hydrogen iodide | |
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Record name | I(-) | |
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Record name | HYDROGEN IODIDE | |
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Boiling Point |
-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |
Record name | HYDROGEN IODIDE | |
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Record name | HYDROGEN IODIDE | |
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Solubility |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |
Record name | HYDROGEN IODIDE | |
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Record name | HYDROGEN IODIDE | |
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Density |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |
Record name | HYDROGEN IODIDE | |
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Vapor Density |
4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |
Record name | HYDROGEN IODIDE | |
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Mechanism of Action |
... Believed to act reflexly by irritating the gastric mucosa, which in turn, stimulates resp tract secretion. /Hydriodic acid syrup/ | |
Record name | HYDROGEN IODIDE | |
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Color/Form |
Colorless gas; fumes in moist air | |
CAS No. |
10034-85-2, 17144-19-3 | |
Record name | HYDRIODIC ACID | |
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Record name | HYDROGEN IODIDE, ANHYDROUS | |
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Record name | Hydriodic acid | |
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Record name | HYDROGEN IODIDE | |
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Melting Point |
-50.8 °C | |
Record name | HYDROGEN IODIDE | |
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Q1: How does hydriodic acid interact with organic hydroxyl compounds?
A1: this compound effectively reduces organic hydroxyl compounds. [] The ease of reduction depends on the presence of electron-withdrawing or electron-donating groups adjacent to the hydroxyl group. Compounds with electron-withdrawing groups adjacent to the hydroxyl group are readily reduced. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is HI, and its molecular weight is 127.91 g/mol.
Q3: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not extensively discussed in the provided research papers, its solutions have been studied using UV-Vis spectroscopy. [] This technique helps analyze the absorption characteristics of cobalt halides (like cobalt iodide) dissolved in concentrated hydrohalic acids, including this compound. []
Q4: What are the challenges associated with handling this compound?
A6: this compound is highly corrosive, necessitating the use of resistant materials like tantalum, Hastelloy, or glass for handling. []
Q5: Are there specific considerations for the storage and stability of this compound?
A7: this compound is susceptible to decomposition when exposed to air, releasing iodine. [] Therefore, it's often stored as a syrup to enhance its stability. []
Q6: How is this compound employed in organic synthesis?
A8: this compound serves as a reducing agent for various functional groups, including alcohols, [, ] lactones, [] and pyrimidines. [] It also facilitates cyclization reactions, leading to the formation of heterocyclic compounds. [, ]
Q7: Can you elaborate on the use of this compound in deoxygenation reactions?
A9: this compound, in conjunction with red phosphorus, effectively deoxygenates alcohols to hydrocarbons. [, ] This method, initially employed by Kiliani, has been refined using a biphasic reaction medium (toluene-water) to separate the organic substrate from the harsh acidic conditions, thereby expanding its applicability in organic synthesis. [, ]
Q8: What role does this compound play in the sulfur-iodine (SI) cycle for hydrogen production?
A10: this compound is a key component in the SI cycle, a thermochemical process for hydrogen production. [] It undergoes decomposition into hydrogen and iodine, a reaction identified as the rate-limiting step of the entire cycle. []
Q9: How is this compound used in the analysis of cellulose ethers?
A11: this compound cleaves carboxymethyl groups in cellulose ethers, yielding acetic acid, which is then quantified using liquid chromatography. [] This method enables the determination of carboxymethyl substitution in cellulose ethers, even in the presence of other substituents. []
Q10: What safety precautions are essential when handling this compound?
A12: Given its corrosive nature and the toxicity of its reaction byproducts, this compound should be handled with extreme caution. [] The use of appropriate personal protective equipment and conducting procedures within a well-ventilated fume hood are crucial. []
Q11: What are the potential health effects of this compound exposure?
A13: this compound and its reaction byproducts are highly toxic. [] Inhalation can lead to respiratory irritation, while skin contact may cause burns. [] Ingestion is extremely dangerous and can be fatal.
Q12: Is there evidence of this compound causing myxedema?
A14: Yes, there's a documented case where prolonged ingestion of syrup of this compound led to the development of myxedema in a patient. [] While rare, this case highlights the potential for this compound to induce hypothyroidism and goiter, possibly due to pre-existing thyroid abnormalities. []
Q13: What analytical methods are used to quantify this compound?
A15: Gas chromatography (GC) is commonly employed to analyze this compound and its derivatives. [, , ] In the context of cellulose ether analysis, liquid chromatography plays a crucial role in quantifying acetic acid cleaved from carboxymethyl groups by this compound. []
Q14: How is the confirmation of iodine and red phosphorus, often used with this compound, achieved?
A16: A rapid technique using Direct Analysis in Real Time (DART) coupled with accurate mass spectrometry (MS) can be employed for confirming the presence of iodine and red phosphorus. [] This method bypasses the need for derivatization, ensuring safer handling. []
Q15: Are there alternatives to this compound in specific applications?
A17: The choice of alternative reagents depends on the specific application. For instance, in the reduction of pyrroles, strong acids combined with reducing agents can be used instead of this compound. []
Q16: What is the historical significance of this compound in chemistry?
A18: this compound's use in deoxygenating gluconic acid to hydrocarbons, first reported by Kiliani over 140 years ago, marks a significant milestone. [, ] This method, continuously refined over time, underscores the enduring relevance of this compound in organic synthesis. [, ]
Q17: How does this compound research intersect with various disciplines?
A19: this compound finds applications across multiple fields, including organic chemistry, analytical chemistry, and materials science. Its use in the SI cycle for hydrogen production highlights its importance in developing sustainable energy solutions. [] Furthermore, its application in analyzing complex carbohydrates like cellulose ethers underscores its relevance in polymer chemistry. []
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